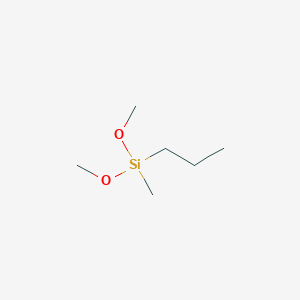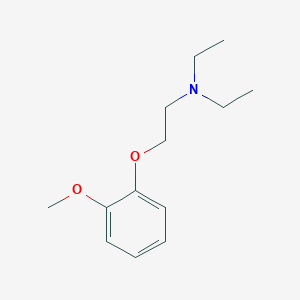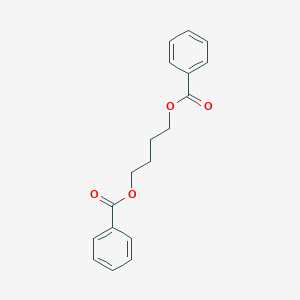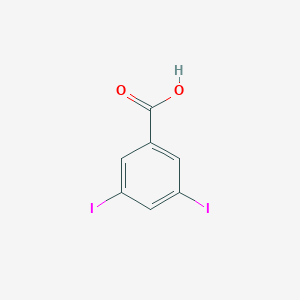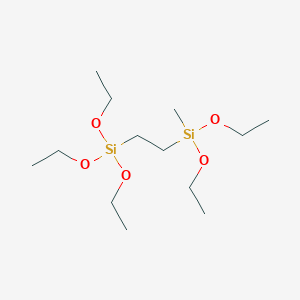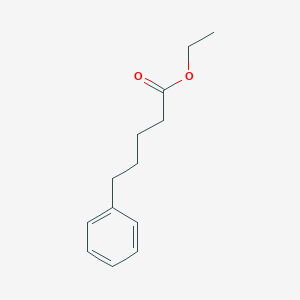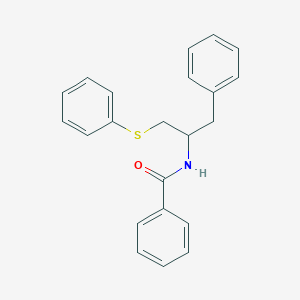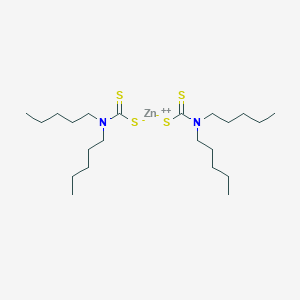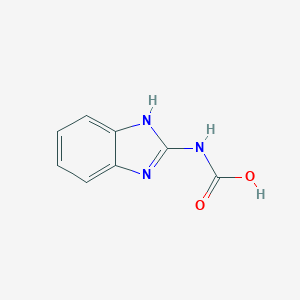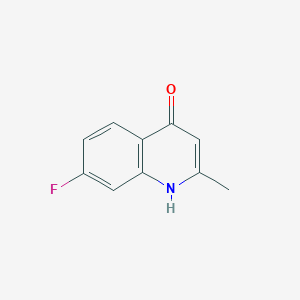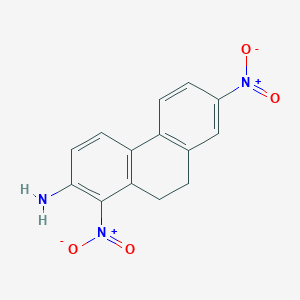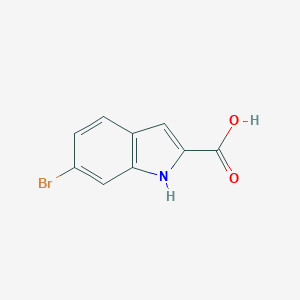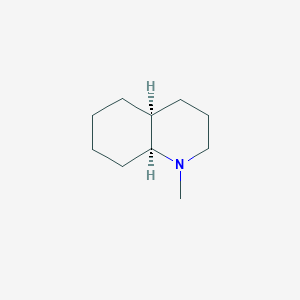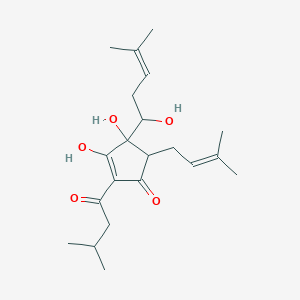![molecular formula C14H10N4 B097244 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline CAS No. 23938-97-8](/img/structure/B97244.png)
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cinnoline and is known to exhibit unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to play a critical role in cancer cell proliferation and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase, which are involved in cancer cell growth and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development. Additionally, the synthesis method for this compound has been optimized to yield high purity products, making it suitable for large-scale production.
However, one of the main limitations of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells, which may limit its clinical application. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline. One of the most promising directions is the development of novel derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, the potential use of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in combination with other anti-cancer agents should be investigated. Finally, the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases should be explored.
Conclusion:
In conclusion, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a promising compound that has gained significant attention in scientific research. This compound exhibits potent anti-cancer activity and has potential applications in the treatment of neurodegenerative diseases. While further studies are needed to determine the optimal dosage and administration route for this compound, the future directions for research are promising.
Synthesis Methods
The synthesis of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the condensation of 2,7-dimethyl-8-nitro-cinnoline with 3,4-dihydro-2H-pyran in the presence of a strong acid catalyst. The resulting product is then reduced to obtain the desired compound. This synthesis method has been optimized to yield high purity products, making it suitable for large-scale production.
Scientific Research Applications
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
23938-97-8 |
|---|---|
Product Name |
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline |
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6,13-dimethyl-2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene |
InChI |
InChI=1S/C14H10N4/c1-7-3-9-13-10(4-7)16-18-12-6-8(2)5-11(14(12)13)17-15-9/h3-6H,1-2H3 |
InChI Key |
WFOJRNJNPFGYAU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
Canonical SMILES |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



